Technical Whitepaper: 1-(1H-imidazol-2-yl)ethanol
Technical Whitepaper: 1-(1H-imidazol-2-yl)ethanol
An In-Depth Technical Guide to 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9)[1]
CAS Number: 22098-61-9
Synonyms:
Executive Summary
1-(1H-imidazol-2-yl)ethanol is a bifunctional heterocyclic building block characterized by a secondary alcohol moiety attached directly to the C2 position of an imidazole ring. Unlike its more common
This guide details the chemical architecture, validated synthetic pathways, and pharmaceutical utility of CAS 22098-61-9, emphasizing the critical distinction between
Section 1: Chemical Identity & Molecular Architecture
Structural Analysis and Tautomerism
The core utility of 1-(1H-imidazol-2-yl)ethanol lies in its ability to act as both a hydrogen bond donor and acceptor. The imidazole ring exists in tautomeric equilibrium, where the proton shuttles between N1 and N3. This equilibrium is influenced by the solvent environment and metal coordination.
Key Structural Features:
-
C2-Substitution: The ethanol chain is attached at the carbon between the two nitrogens, a position significantly more nucleophilic than C4/C5 after deprotonation.
-
Chiral Center: The
-carbon (attached to the hydroxyl group) is chiral, existing as and enantiomers. Industrial supplies are typically racemic unless asymmetric synthesis is employed. -
Amphotericity: The pyridine-like nitrogen (N3) can accept a proton (
for the conjugate acid), while the pyrrole-like nitrogen (N1) can donate a proton ( ).
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer between nitrogen atoms and the ionization states relevant to physiological pH.
Caption: Tautomeric equilibrium and ionization states of 1-(1H-imidazol-2-yl)ethanol.
Section 2: Synthetic Pathways & Process Chemistry
Synthesis of C2-substituted imidazoles is chemically distinct from N-alkylation. Direct reaction of imidazole with acetaldehyde typically yields the N-substituted product. Therefore, C2-functionalization requires a Protection-Lithiation-Deprotection strategy or a Radziszewski-type assembly .
Primary Route: C2-Lithiation of Protected Imidazole
This is the most reliable method for laboratory and pilot-scale synthesis, ensuring regioselectivity at the C2 position.
Protocol:
-
Protection: Imidazole is protected at the N1 position using a Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) group to block N-deprotonation and direct lithiation to C2.
-
Lithiation: The protected imidazole is treated with
-Butyllithium ( -BuLi) at -78°C in THF. The bulky protecting group and the chelation effect direct the lithium to the C2 position. -
Nucleophilic Addition: Acetaldehyde is added to the 2-lithio species.
-
Deprotection: Acidic hydrolysis removes the protecting group.
Reaction Scheme (DOT Visualization):
Caption: Regioselective synthesis of CAS 22098-61-9 via C2-lithiation strategy.
Alternative Route: Reduction of 2-Acetylimidazole
If 2-acetylimidazole is available (often synthesized via Minisci reaction or radical acylation), it can be reduced using Sodium Borohydride (
-
Pros: Mild conditions, high yield.[2]
-
Cons: 2-acetylimidazole is expensive and harder to source than imidazole.
Section 3: Physical & Chemical Properties[3]
The physical properties of CAS 22098-61-9 reflect its high polarity and hydrogen-bonding capacity.
| Property | Description / Value |
| Physical State | Crystalline solid or viscous oil (purity dependent) |
| Solubility | Highly soluble in water, methanol, ethanol, DMSO. Sparingly soluble in ether/hexane. |
| pKa (Pyridinic N) | ~7.0 (Conjugate acid) |
| pKa (Pyrrolic N) | ~14.5 |
| Chirality | Contains one stereocenter (C |
| Stability | Hygroscopic. Stable under inert atmosphere. Sensitive to strong oxidizers. |
Section 4: Pharmaceutical Applications & Utility
Fragment-Based Drug Discovery (FBDD)
1-(1H-imidazol-2-yl)ethanol serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency.
-
Binding Mode: The imidazole ring coordinates with metal ions (Zn
, Fe ) in metalloenzymes (e.g., Carbonic Anhydrase, Histone Deacetylases). -
Vector: The hydroxyl group provides a vector for growing the molecule into adjacent hydrophobic pockets via ether or ester linkages.
Biomimetic Ligands
In bio-inorganic chemistry, this compound mimics the histidine side chain.[3] The 2-hydroxyethyl tail allows for the design of chelating ligands that model the active sites of non-heme iron enzymes.
-
Mechanism:[1][3][4][5][6][7][8] The N3 nitrogen binds the metal, while the hydroxyl group can act as a secondary donor or hydrogen bond anchor, stabilizing the metal-ligand complex.
Intermediate for Kinase Inhibitors
The scaffold is used to synthesize fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) by reacting the imidazole nitrogen with electrophiles, followed by cyclization involving the hydroxyl group.
Section 5: Analytical Characterization
To validate the identity of CAS 22098-61-9, the following spectral signatures are diagnostic:
-
H NMR (DMSO-
):- 11.8 ppm (broad s, 1H, NH ).
- 6.9 - 7.1 ppm (m, 2H, Imidazole C4-H and C5-H ).
- 4.7 - 4.9 ppm (q, 1H, CH -OH).
-
1.3 - 1.4 ppm (d, 3H, CH
).
-
MS (ESI+):
-
[M+H]
peak at m/z 113.1.
-
Section 6: Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store under inert gas (Nitrogen/Argon) in a desiccator. Hygroscopic nature requires protection from moisture to prevent degradation or physical state change (solid to oil).
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
References
-
PubChem. Compound Summary: 2-(1H-imidazol-2-yl)ethanol (Isomer/Analog Reference). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole. (Mechanistic insights on imidazole formation). Available at: [Link]
-
National Institutes of Health (PMC). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - Synthesis and Ligand Utility. (Demonstrates C2-lithiation protocol). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Imidazoles - Van Leusen and Lithiation Strategies. Available at: [Link]
-
Accela ChemBio. Product Data: 1-(1H-imidazol-2-yl)ethan-1-ol (CAS 22098-61-9).[1] Available at: [Link]
Sources
- 1. 1342005-84-8,[3-bromo-4-(difluoromethoxy)phenyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
